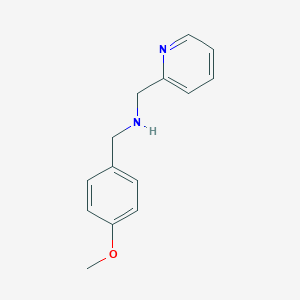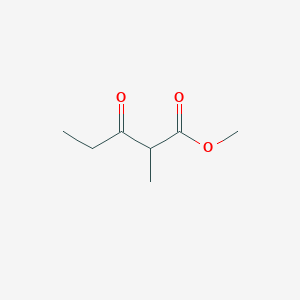
Methyl 2-methyl-3-oxopentanoate
Overview
Description
Methyl 2-methyl-3-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 2-methyl-3-oxopentanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings . It can also be used as a reagent in organic chemical reactions, especially the formation of carbon-carbon bonds through malonate synthesis .
Biochemical Pathways
This compound may be involved in the biosynthesis of branched-chain amino acids (BCAAs) and/or in the Met chain elongation pathway, the initial steps towards the biosynthesis of Met-derived glucosinolates . In these pathways, the 2-oxo acids 3-methyl-2-oxobutanoate (3MOB) and 3-methyl-2-oxopentanoate (3MOP) are formed . While 3MOP is transaminated to Ile, 3MOB can either be converted into Val or it can be used for the synthesis of Leu .
Result of Action
It is known to be used in the development of chiral auxiliaries that can aid in controlling the stereochemistry of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at refrigerator levels . It has a boiling point of 80 °C (at a pressure of 12 Torr) and a density of 0.993±0.06 g/cm3 . These properties suggest that the compound’s action, efficacy, and stability could be influenced by temperature and pressure conditions.
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-3-oxopentanoate is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a significant role in the formation of carbon-carbon bonds through malonate synthesis . The nature of these interactions is primarily through the formation of ester bonds, which are crucial in many biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to participate in enzyme inhibition or activation, contributing to various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl 2-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNZOGNVFGETNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338005 | |
| Record name | Methyl 2-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-12-7 | |
| Record name | Methyl 2-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-methyl-3-oxopentanoate a useful starting material in organic synthesis?
A: this compound is a versatile building block due to its functional groups. The molecule contains both an ester and a ketone group, offering diverse reactivity. For example, it can undergo selective reactions such as aldol condensations at the ketone moiety []. This versatility makes it valuable for constructing complex molecules.
Q2: Can you give an example of how this compound is used to build more complex structures?
A: Certainly! One example is its use in the synthesis of α-methoxy-γ-pyrones, important structural motifs found in various natural products []. In this context, this compound undergoes an aldol reaction with an aldehyde. This is followed by oxidation and a DBU-promoted intramolecular transesterification in methanol, ultimately yielding the desired γ-hydroxy-α-pyrone.
Q3: The papers mention the synthesis of specific molecules like Sitophilure and Aureothin. Could you elaborate on the role of this compound in those syntheses?
A: In the synthesis of Sitophilure, which is an aggregation pheromone, this compound serves as the starting point for a multi-step synthesis. The process involves optical resolution to obtain the desired enantiomer of the pheromone []. For Aureothin, a potent antiproliferative polyketide, this compound plays a crucial role in constructing the polyketide backbone of the molecule through an aldol reaction, eventually leading to the formation of a key diketone intermediate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

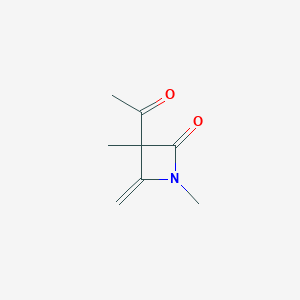
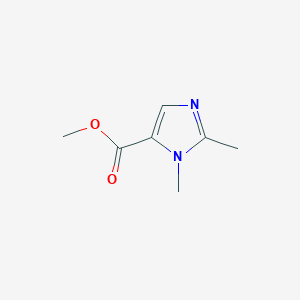
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
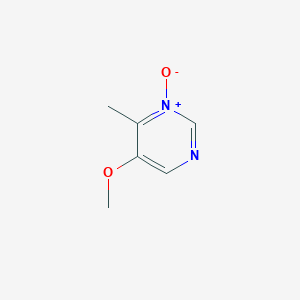
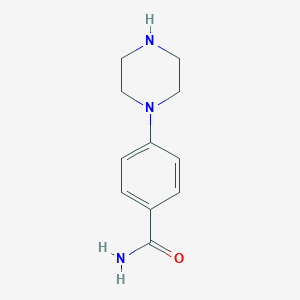

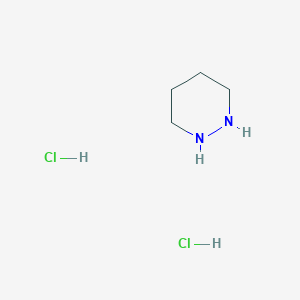
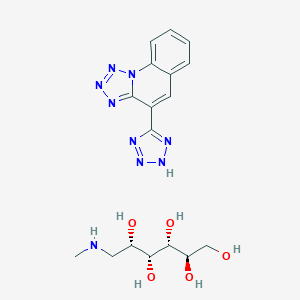
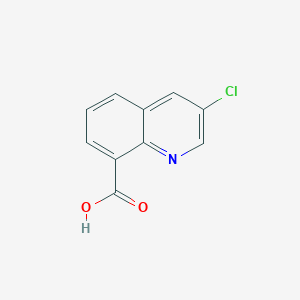
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
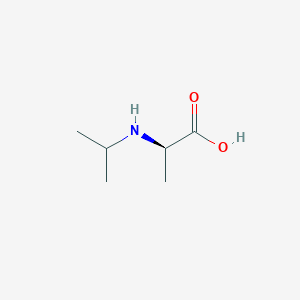
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
